molecular formula C22H20O4S B3531283 4-(Benzylsulfonyl)benzyl 2-phenylacetate

4-(Benzylsulfonyl)benzyl 2-phenylacetate

Cat. No.: B3531283
M. Wt: 380.5 g/mol
InChI Key: VYPTXZFVIYKOKQ-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)benzyl 2-phenylacetate is a benzylic ester derivative incorporating a sulfonyl group and a 2-phenylacetate moiety. For instance, 2-phenylacetate esters are frequently employed in tandem reactions (e.g., yielding benzothiazoles and quinazolinones in up to 69% efficiency) and electrochemical carboxylation processes involving CO₂ . The benzylsulfonyl group may enhance electron-withdrawing effects, influencing reactivity and stability compared to simpler esters like methyl or ethyl benzoates .

Properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4S/c23-22(15-18-7-3-1-4-8-18)26-16-19-11-13-21(14-12-19)27(24,25)17-20-9-5-2-6-10-20/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPTXZFVIYKOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)benzyl 2-phenylacetate typically involves the esterification of 4-(benzylsulfonyl)benzyl alcohol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester functional group in 4-(Benzylsulfonyl)benzyl 2-phenylacetate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol:

4-(Benzylsulfonyl)benzyl 2-phenylacetate+H2O4-(Benzylsulfonyl)benzyl 2-phenylacetic acid+Benzyl alcohol\text{this compound} + \text{H2O} \rightarrow \text{4-(Benzylsulfonyl)benzyl 2-phenylacetic acid} + \text{Benzyl alcohol}

This reaction is catalyzed by acids (e.g., HCl) or bases (e.g., KOH) .

Sulfonamide Formation

The benzylsulfonyl group can undergo nucleophilic substitution to form sulfonamides. For example, reaction with hydrazine derivatives under basic conditions yields sulfonamide analogs:

4-(Benzylsulfonyl)benzyl 2-phenylacetate+HydrazineSulfonamide derivatives\text{this compound} + \text{Hydrazine} \rightarrow \text{Sulfonamide derivatives}

This mechanism is supported by analogous reactions in 4-(methylsulfonyl)phenylacetonitrile derivatives .

Benzyl Group Reactivity

The benzyl moiety in the compound exhibits typical benzylic reactivity :

  • Hydrogenolysis : Under catalytic hydrogenation (e.g., Ni/SiO2), the benzyl group may undergo cleavage to form simpler aromatic compounds .

  • Oxidation : Benzyl groups are prone to oxidation, potentially yielding ketones or quinone methides under strong oxidizing conditions .

Electrophilic Substitution

The phenyl ring in the compound may undergo electrophilic substitution reactions (e.g., nitration, bromination) at positions ortho or para to the sulfonyl group due to its electron-withdrawing nature.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H20O3S
Molecular Weight376.45 g/mol
Boiling Point~319°C
Flash Point87°C

Research Findings

  • Thermal Stability : The compound exhibits stability under standard conditions but decomposes at elevated temperatures, as inferred from its high boiling point .

  • Reactivity with Acids/Oxidizers : Esters react exothermically with strong acids (e.g., H2SO4), while the sulfonyl group may undergo further oxidation .

  • Biological Implications : While direct data is limited, analogous benzylsulfonyl compounds show potential in drug design due to their bioactive sulfonamide motifs .

Scientific Research Applications

4-(Benzylsulfonyl)benzyl 2-phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)benzyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl 2-Phenylacetate Esters

Several substituted benzyl 2-phenylacetate derivatives have been synthesized and characterized, particularly in green chemistry applications. For example:

Compound Substituent Synthesis Yield (%) Key Application Reference
3-Bromobenzyl 2-phenylacetate Bromine (meta) Not reported Enzyme-mediated esterification
2-Fluorobenzyl 2-phenylacetate Fluorine (ortho) Not reported Green catalysis (low E-factor)
Ethyl 2-phenylacetate Ethyl group 69 Tandem reactions for heterocycles

Sulfonyl- vs. Sulfinyl-Containing Esters

Sulfonyl and sulfinyl groups impart distinct electronic and steric properties. For example:

  • (4-Butylphenyl) 2-(2-nitrophenyl)sulfinylacetate (CAS 957481-57-1) contains a sulfinyl group, which is less oxidized than a sulfonyl group. This may reduce stability but enhance nucleophilic attack susceptibility compared to sulfonyl analogs .
  • 4-(Benzylsulfonyl)benzyl 2-phenylacetate ’s sulfonyl group likely increases resistance to hydrolysis and oxidative degradation, making it preferable for applications requiring prolonged stability .

Benzoate Esters with Varied Substituents

Simple benzoate esters, such as phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3), lack the 2-phenylacetate and sulfonyl moieties. These compounds are primarily used as flavoring agents or solvents but exhibit lower synthetic versatility in complex reactions like electrochemical carboxylation .

Q & A

Advanced Research Question

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., Staphylococcus aureus DNA gyrase, PDB ID: 2XCT). Key residues (e.g., Asp83, Glu88) form hydrogen bonds with the sulfonyl group .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol).

How can metabolic stability and enzyme interactions of this compound be evaluated in vitro?

Advanced Research Question

  • Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Use probe substrates (e.g., phenacetin for CYP1A2) to assess competitive/non-competitive inhibition (IC₅₀ values).

What strategies mitigate solubility challenges of this compound in aqueous biological assays?

Advanced Research Question

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo.
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Benzylsulfonyl)benzyl 2-phenylacetate
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4-(Benzylsulfonyl)benzyl 2-phenylacetate

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